

# Biophysical Properties of 5-FAM-Labeled Woodtide: A Technical Guide

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## Compound of Interest

Compound Name: 5-FAM-Woodtide

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## Introduction

Woodtide is a synthetic peptide substrate derived from the human transcription factor Forkhead box protein O1 (FOXO1), also known as FKHR. It is a well-established substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases, particularly DYRK1A. The labeling of Woodtide with the fluorescent dye 5-carboxyfluorescein (5-FAM) provides a powerful tool for studying the biophysical and enzymatic properties of DYRK kinases in vitro. This technical guide provides an in-depth overview of the biophysical properties of 5-FAM-labeled Woodtide, detailed experimental protocols for its use in kinase and binding assays, and its relevance within cellular signaling pathways.

## Core Biophysical Properties

5-FAM-labeled Woodtide is a valuable reagent for quantitative biochemical and biophysical assays. Its core properties are summarized below.

## Physicochemical Properties

Property	Value	Source
Sequence	5-FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH <sub>2</sub>	CPC Scientific
Molecular Formula	C <sub>89</sub> H <sub>133</sub> N <sub>21</sub> O <sub>26</sub> S <sub>1</sub>	Generic Manufacturer Data
Molecular Weight	1945.20 g/mol	Generic Manufacturer Data
Fluorophore	5-Carboxyfluorescein (5-FAM)	---
Excitation Wavelength (λ <sub>ex</sub> )	~494 nm	CPC Scientific
Emission Wavelength (λ <sub>em</sub> )	~521 nm	CPC Scientific
Purity	Typically >95% (as determined by HPLC)	Generic Manufacturer Data
Storage	Store lyophilized at -20°C to -80°C. In solution, protect from light.	Generic Manufacturer Data

## Enzymatic and Binding Parameters

While specific, peer-reviewed quantitative data for the binding affinity (K<sub>d</sub>) and kinetic parameters (K<sub>m</sub>, k<sub>cat</sub>) of 5-FAM-labeled Woodtide with DYRK family kinases are not extensively published, the following tables represent the types of data that can be generated using the protocols described in this guide. Woodtide is a known substrate for DYRK family kinases.<sup>[1]</sup> Another labeled peptide substrate for DYRK1A, 5-FAM-Dyrktide, has a reported K<sub>m</sub> of 35 μM.<sup>[2]</sup>

Table 1: Representative Binding Affinity Data (Fluorescence Polarization)

Kinase	Labeled Ligand	Apparent Dissociation Constant (Kd)	Assay Conditions
DYRK1A	5-FAM-Woodtide	Data not available in cited literature	Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C
DYRK1B	5-FAM-Woodtide	Data not available in cited literature	Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C
DYRK2	5-FAM-Woodtide	Data not available in cited literature	Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C

Table 2: Representative Kinase Kinetic Data (HPLC or Fluorescence-Based Assay)

Kinase	Substrate	Michaelis Constant (Km)	Catalytic Rate (kcat)	Catalytic Efficiency (kcat/Km)	Assay Conditions
DYRK1A	5-FAM-Woodtide	Data not available in cited literature	Data not available in cited literature	Data not available in cited literature	Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl <sub>2</sub> , 100 $\mu$ M ATP, pH 7.4), 30°C
DYRK1B	5-FAM-Woodtide	Data not available in cited literature	Data not available in cited literature	Data not available in cited literature	Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl <sub>2</sub> , 100 $\mu$ M ATP, pH 7.4), 30°C
DYRK2	5-FAM-Woodtide	Data not available in cited literature	Data not available in cited literature	Data not available in cited literature	Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl <sub>2</sub> , 100 $\mu$ M ATP, pH 7.4), 30°C

## Experimental Protocols

Detailed methodologies for key experiments utilizing 5-FAM-labeled Woodtide are provided below.

### Fluorescence Polarization (FP) Binding Assay

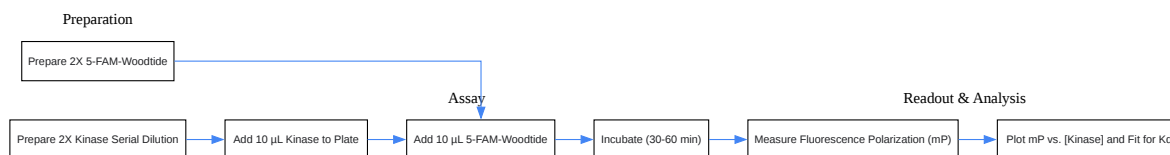
This protocol describes a method to determine the binding affinity ( $K_d$ ) of a DYRK kinase for 5-FAM-labeled Woodtide.

## 1. Materials:

- **5-FAM-Woodtide** (stock solution in DMSO or aqueous buffer)
- Purified DYRK kinase (e.g., DYRK1A)
- FP Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20
- Black, low-volume 384-well microplates
- Microplate reader with fluorescence polarization capabilities (Excitation filter: 485 nm, Emission filter: 530 nm)

## 2. Method:

- Prepare a 2X working solution of **5-FAM-Woodtide** in FP Assay Buffer. A final concentration of 1-10 nM is often a good starting point.
- Prepare a serial dilution of the DYRK kinase in FP Assay Buffer at 2X the final desired concentrations. The concentration range should span from well below to well above the expected  $K_d$ .
- Add 10  $\mu$ L of the 2X kinase dilutions to the wells of the 384-well plate. Include wells with buffer only for a "no protein" control.
- Add 10  $\mu$ L of the 2X **5-FAM-Woodtide** solution to all wells, bringing the final volume to 20  $\mu$ L.
- Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
- Measure the fluorescence polarization (mP) of each well using the microplate reader.
- Data Analysis: Plot the change in mP as a function of the kinase concentration. Fit the data to a one-site binding model using non-linear regression to determine the  $K_d$ .



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Caption: Workflow for a fluorescence polarization binding assay.

## In Vitro Kinase Activity Assay (HPLC-Based)

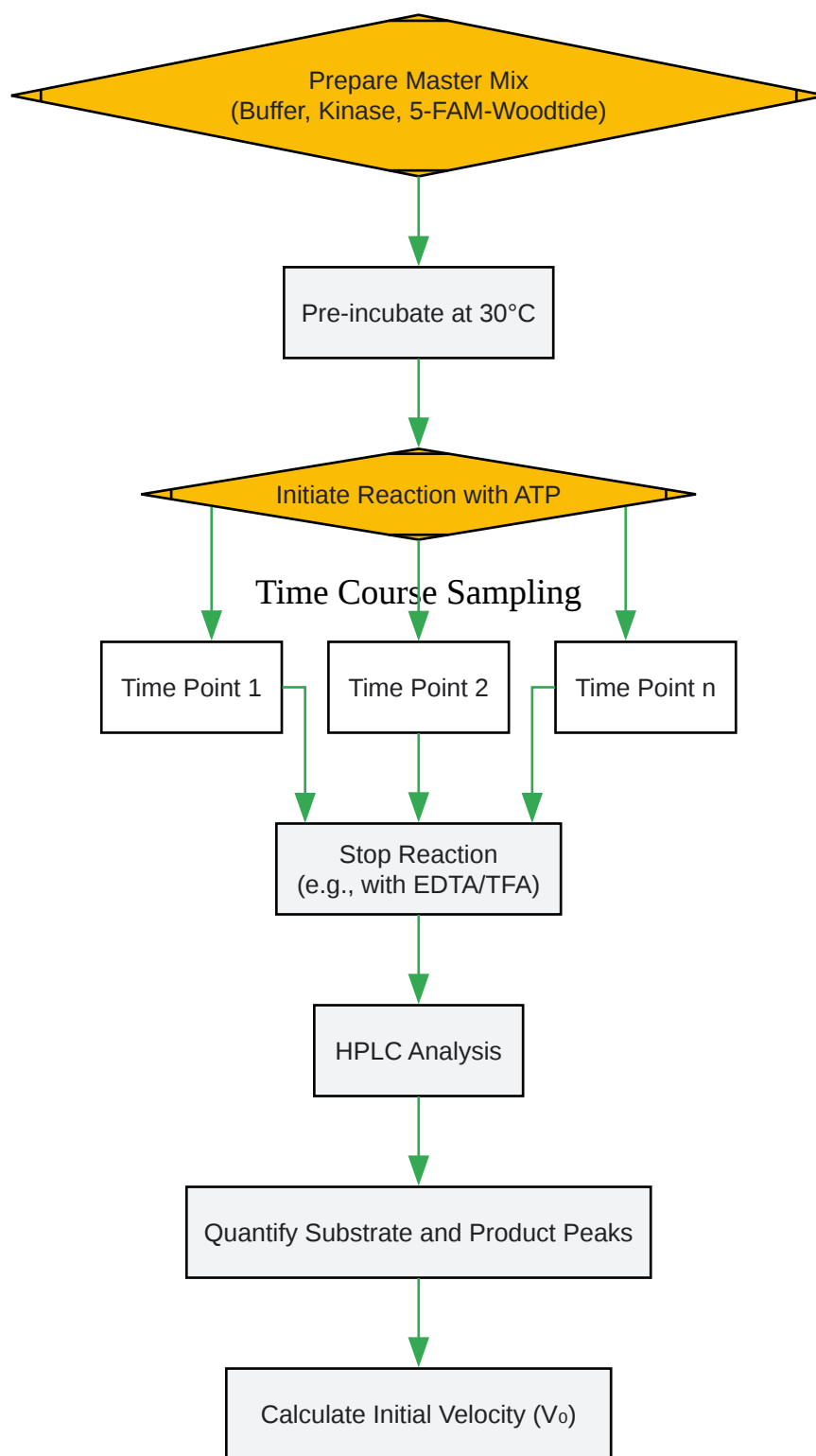
This protocol outlines a method to measure the enzymatic activity of a DYRK kinase by quantifying the phosphorylation of 5-FAM-labeled Woodtide.

### 1. Materials:

- **5-FAM-Woodtide**
- Purified DYRK kinase (e.g., DYRK1A)
- Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl<sub>2</sub>
- ATP solution (e.g., 10 mM stock)
- Reaction Stop Solution: e.g., 100 mM EDTA or 1% Trifluoroacetic Acid (TFA)
- HPLC system with a fluorescence detector (Excitation: ~494 nm, Emission: ~521 nm)
- C18 reverse-phase HPLC column

### 2. Method:

- Prepare a reaction master mix containing Kinase Reaction Buffer, **5-FAM-Woodtide** (at a concentration around the expected  $K_m$ , e.g., 20-50  $\mu M$ ), and the DYRK kinase.
- Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding ATP to a final concentration of, for example, 100  $\mu M$ .
- At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to the Stop Solution.
- Analyze the samples by reverse-phase HPLC. The phosphorylated product (5-FAM-phospho-Woodtide) will have a different retention time than the unphosphorylated substrate.
- Quantify the peak areas for both the substrate and product at each time point using the fluorescence detector.
- Data Analysis: Calculate the initial reaction velocity from the linear phase of product formation over time. By varying the substrate concentration, kinetic parameters like  $K_m$  and  $V_{max}$  can be determined by fitting the data to the Michaelis-Menten equation.



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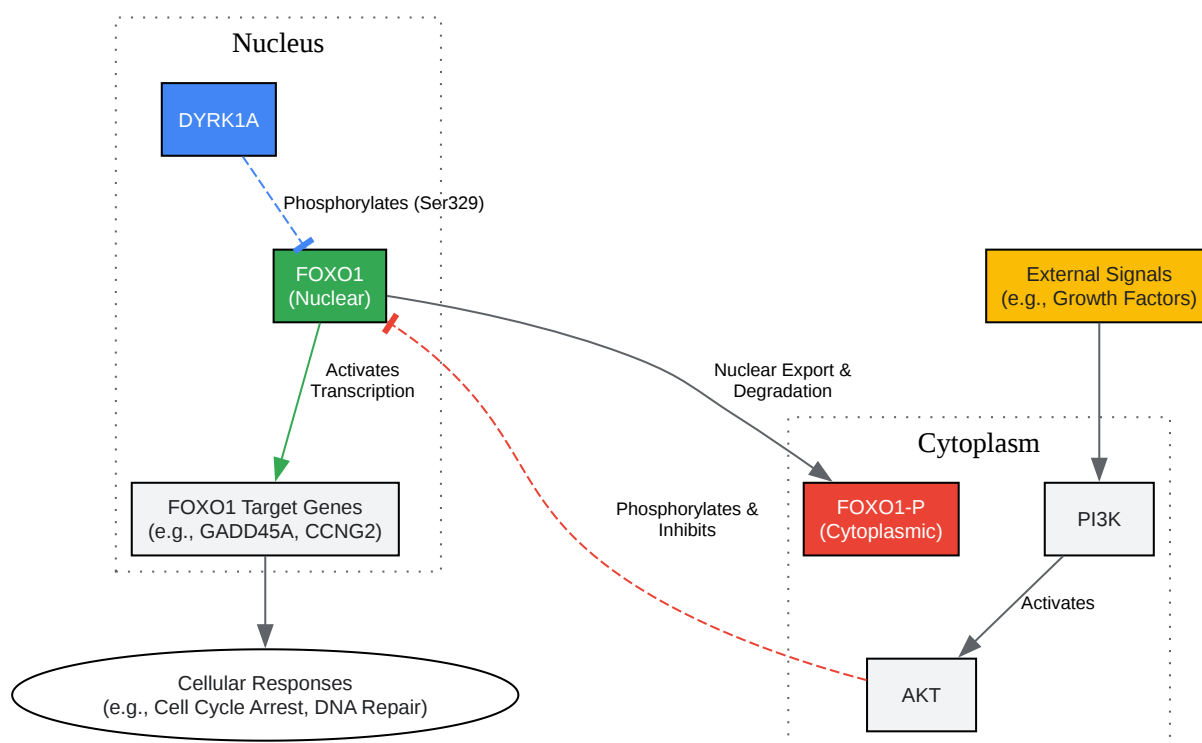
Caption: Workflow for an HPLC-based kinase activity assay.



## Signaling Pathway Context

Woodtide's sequence is derived from the transcription factor FOXO1. DYRK1A has been shown to phosphorylate FOXO1 at Serine 329.[3] This phosphorylation event is part of a larger signaling network that regulates cellular processes such as proliferation, apoptosis, and metabolism.

In several cellular contexts, including B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A acts as a key regulator of FOXO1.[1][4] While the PI3K/AKT pathway is a canonical negative regulator of FOXO1 (promoting its cytoplasmic sequestration), DYRK1A-mediated phosphorylation provides an additional layer of control.[4] Phosphorylation by DYRK1A can lead to the destabilization and nuclear export of FOXO1, thereby modulating the expression of its target genes involved in processes like the DNA damage response.[4][5]



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Caption: The DYRK1A-FOXO1 signaling axis.

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